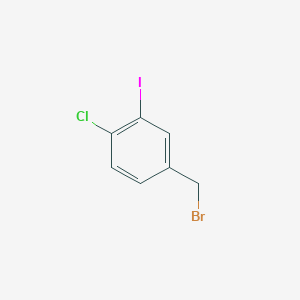

4-(溴甲基)-1-氯-2-碘苯

描述

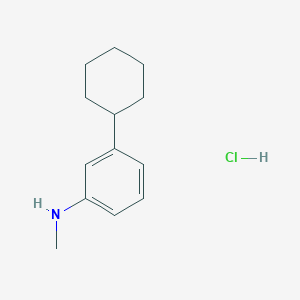

4-(Bromomethyl)-1-chloro-2-iodobenzene is a halogenated aromatic compound with a wide range of applications in the scientific research field. It is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Its unique structure enables it to be used as a catalyst, a reagent, and a reactant in various chemical reactions.

科学研究应用

卤键和结构决定因素

在结构化学领域,卤键起着至关重要的作用。由Pigge、Vangala 和 Swenson (2006)进行的一项研究强调了 4-卤代三酰苯中 C-X...O=C 相互作用的重要性,这与理解像 4-(溴甲基)-1-氯-2-碘苯这样的卤化合物的结构动力学相关。

卤化反应

卤化合在有机合成中是关键的。Bovonsombat 和 Mcnelis (1993) 证明了在环卤化中使用 N-卤代琥珀酰亚胺和酸性催化剂,提供了一条合成混合卤代合物的途径,其中可以包括 4-(溴甲基)-1-氯-2-碘苯。

芳香硝化中的取向

Roberts 等人。(1954) 探讨了各种卤代苯的硝化,提供了硝化反应中反应性和异构体分布的见解。这项研究与理解卤素基团如何影响像 4-(溴甲基)-1-氯-2-碘苯这样的化合物中的反应性有关。

氨基羰基化反应

Marosvölgyi-Haskó、Kégl 和 Kollár (2016) 研究了碘苯衍生物的氨基羰基化,强调了卤素取代基对反应性的影响。这项研究对于理解 4-(溴甲基)-1-氯-2-碘苯中的类似反应很有价值。

卤代苯阳离子的振动光谱

Kwon、Kim 和 Kim (2002) 研究了卤代苯阳离子的振动光谱,提供了对这些化合物电子态的见解,这与理解 4-(溴甲基)-1-氯-2-碘苯的性质相关。

蒸气压数据

Oonk、Linde、Huinink 和 Blok (1998) 提出了一种评估卤代苯蒸气压数据的创新方法,这对于理解像 4-(溴甲基)-1-氯-2-碘苯这样的卤代化合物的物理性质至关重要。

二溴苯的合成

Diemer、Leroux 和 Colobert (2011) 描述了获得合成上有价值的 1,2-二溴苯的方法,这可能与 4-(溴甲基)-1-氯-2-碘苯的合成途径有关。

作用机制

Target of Action

Brominated compounds are often used in organic synthesis, particularly in cross-coupling reactions . They can interact with various organic and inorganic substrates, acting as electrophiles in these reactions.

Mode of Action

The mode of action of 4-(Bromomethyl)-1-chloro-2-iodobenzene likely involves its participation in organic reactions as an electrophile. For instance, in Suzuki-Miyaura cross-coupling reactions, it could potentially act as a coupling partner, undergoing oxidative addition with a palladium catalyst .

Result of Action

Brominated compounds can induce various changes at the molecular and cellular level, depending on their specific chemical structure and the context of their use .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-(Bromomethyl)-1-chloro-2-iodobenzene. Factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and stability .

属性

IUPAC Name |

4-(bromomethyl)-1-chloro-2-iodobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClI/c8-4-5-1-2-6(9)7(10)3-5/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMHYVBHSCYXWHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CBr)I)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClI | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

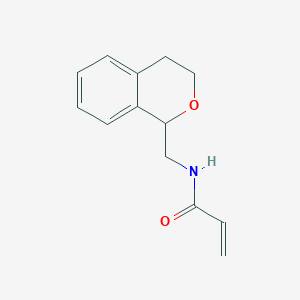

![N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(4-nitrophenyl)acetamide](/img/structure/B2847434.png)

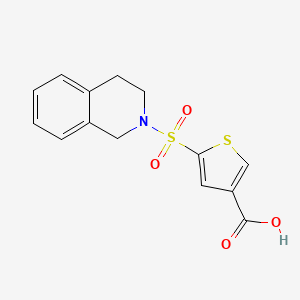

![2-Chloro-5-{[3-(2-oxopyrrolidin-1-yl)propyl]sulfamoyl}benzoic acid](/img/structure/B2847436.png)

![2-cyano-N'-{[(1Z)-3-oxo-1,3-dihydro-2-benzofuran-1-ylidene]methyl}acetohydrazide](/img/structure/B2847438.png)

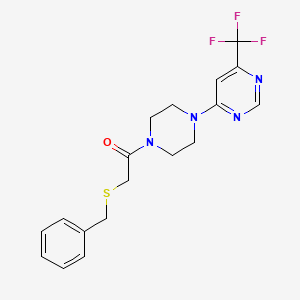

![2-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane-1-carbonyl]cyclopropane-1-carboxylic acid](/img/structure/B2847442.png)

![methyl 6-chloro-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B2847444.png)